molecular formula C4H7ClN2O B016281 (1H-Imidazol-4-yl)methanol hydrochloride CAS No. 32673-41-9

(1H-Imidazol-4-yl)methanol hydrochloride

Cat. No. B016281
CAS RN: 32673-41-9
M. Wt: 134.56 g/mol
InChI Key: WFNASTYGEKUMIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including (1H-Imidazol-4-yl)methanol hydrochloride, often involves multi-step processes with moderate to excellent yields. For instance, (1-methyl-1H-imidazol-2-yl)methanol derivatives were prepared via the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride (Ohta, Hayakawa, Nishimura, & Okamoto, 1987). This synthesis approach demonstrates the adaptability of imidazole chemistry to yield various derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied, revealing insights into their conformation and interactions. For example, studies on hydrochloride crystals based on imidazole derivatives have shown relationships between magnetic properties and crystal-stacking structures, highlighting the role of supramolecular interactions and hydrogen bonding in determining their molecular architecture (Yong, Zhang, & She, 2013).

Chemical Reactions and Properties

Imidazole derivatives engage in a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, the conversion of imidazole derivatives into carbonyl compounds via corresponding quaternary salts highlights their potential as intermediates in organic synthesis (Ohta et al., 1987). Additionally, the formation of imidazopyrazines from 1H-(imidazol-5-yl)-N-substituted methanamines, aldehydes, and isocyanides showcases the nucleophilicity of the nitrogen atom of imidazoles (Galli et al., 2019).

Physical Properties Analysis

The physical properties of imidazole derivatives, including (1H-Imidazol-4-yl)methanol hydrochloride, are influenced by their molecular structure. Factors such as crystal packing, hydrogen bonding, and π-π interactions play crucial roles in determining their solid-state structures and, consequently, their physical characteristics (Elaatiaoui et al., 2014).

properties

IUPAC Name

1H-imidazol-5-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c7-2-4-1-5-3-6-4;/h1,3,7H,2H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNASTYGEKUMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186345
Record name Imidazol-4-ylmethanol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Imidazol-4-yl)methanol hydrochloride

CAS RN

32673-41-9
Record name 4-(Hydroxymethyl)imidazole hydrochloride
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Record name Imidazol-4-ylmethanol hydrochloride
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Record name 32673-41-9
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Record name Imidazol-4-ylmethanol hydrochloride
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Record name Imidazol-4-ylmethanol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Imidazol-4-yl)methanol hydrochloride
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(1H-Imidazol-4-yl)methanol hydrochloride
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(1H-Imidazol-4-yl)methanol hydrochloride
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(1H-Imidazol-4-yl)methanol hydrochloride
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(1H-Imidazol-4-yl)methanol hydrochloride
Reactant of Route 6
(1H-Imidazol-4-yl)methanol hydrochloride

Citations

For This Compound
3
Citations
ML Dennis, BJ Morrow, O Dolezal, AN Cuzzupe… - Structural …, 2019 - pubs.aip.org
The WD40-repeat protein WDR5 scaffolds various epigenetic writers and is a critical component of the mammalian SET/MLL histone methyltransferase complex. Dysregulation of the …
Number of citations: 6 pubs.aip.org
JG Liu, Y Naruta, F Tani - Chemistry–A European Journal, 2007 - Wiley Online Library
Two synthetic models of the active site of cytochrome c oxidase–-[(LN4-OH) CuI-FeIIACHTUNGTRENNUNG (TMP)]+(1a) and [(LN3-OH) CuI-FeIIACHTUNGTRENNUNG (TMP)]+(2a)—…
DJ Duncan - 2016 - summit.sfu.ca
Wilson’s disease is characterized by an increased concentration of copper in the liver, which damages liver tissue and eventually leads to neurological impairment. This disease affects …
Number of citations: 0 summit.sfu.ca

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